molecular formula C15H18BNO4 B12870998 (1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid

(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid

Cat. No.: B12870998
M. Wt: 287.12 g/mol
InChI Key: LTRAYHBXMJDNPU-GFQSEFKGSA-N
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Description

(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[321]octane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the boron atom, and subsequent functionalization to introduce the benzoyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the benzoyl group to a hydroxyl group.

    Substitution: Replacement of the benzoyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure and functional groups could interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic boron-containing molecules with functional groups such as benzoyl and carboxylic acid. Examples include:

  • (1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-aza-2-borabicyclo[3.2.1]octane
  • (1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane

Uniqueness

The uniqueness of (1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H18BNO4

Molecular Weight

287.12 g/mol

IUPAC Name

(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid

InChI

InChI=1S/C15H18BNO4/c1-17-10-7-8-11(17)16(14(19)12(10)15(20)21)13(18)9-5-3-2-4-6-9/h2-6,10-12,14,19H,7-8H2,1H3,(H,20,21)/t10-,11+,12-,14-/m1/s1

InChI Key

LTRAYHBXMJDNPU-GFQSEFKGSA-N

Isomeric SMILES

B1([C@@H]2CC[C@@H](N2C)[C@H]([C@H]1O)C(=O)O)C(=O)C3=CC=CC=C3

Canonical SMILES

B1(C2CCC(N2C)C(C1O)C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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